molecular formula C17H15NO4S2 B2783708 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole CAS No. 919938-26-4

2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole

Cat. No.: B2783708
CAS No.: 919938-26-4
M. Wt: 361.43
InChI Key: QFRYHJZAXYJIAZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylthio group, and a phenylsulfonyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Phenylthiol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl, methylthio, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-(methylthio)oxazole: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazole:

    2-(4-Methoxyphenyl)oxazole: Lacks both the methylthio and phenylsulfonyl groups, making it less complex and potentially less versatile.

Uniqueness

The combination of the methoxyphenyl, methylthio, and phenylsulfonyl groups in 2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole imparts unique chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-21-13-10-8-12(9-11-13)15-18-16(17(22-15)23-2)24(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRYHJZAXYJIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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